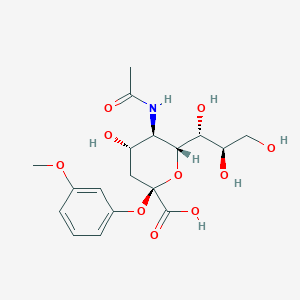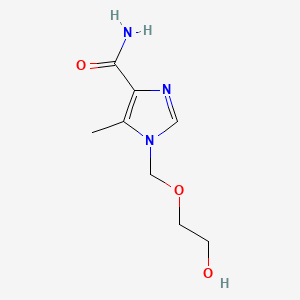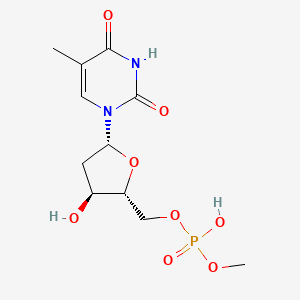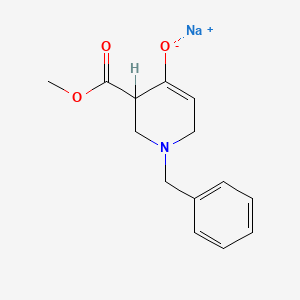
3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide is a heterocyclic compound that features a piperazine ring substituted with a thienyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide typically involves the reaction of 2-thiophenecarboxylic acid with piperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Thenoylacetonitrile: A compound with a similar thienyl group but different functional groups.
2-Thiophenecarboxylic acid: A precursor in the synthesis of 3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
This compound is unique due to its combination of a thienyl group, a piperazine ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
85607-33-6 |
|---|---|
Fórmula molecular |
C9H11N3O2S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
3-oxo-2-thiophen-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H11N3O2S/c10-9(14)12-4-3-11-8(13)7(12)6-2-1-5-15-6/h1-2,5,7H,3-4H2,(H2,10,14)(H,11,13) |
Clave InChI |
MVXKTRMFTSSHDX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C(=O)N1)C2=CC=CS2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















